molecular formula C28H20O2 B8143922 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

Cat. No.: B8143922
M. Wt: 388.5 g/mol
InChI Key: QQJKVOHGHGXPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde is an organic compound characterized by its tetraphenylethylene core and two aldehyde groups. This compound is a pale yellow solid with a distinctive aromatic odor. It is known for its high conjugation due to the presence of four benzene rings connected by an ethene bridge .

Preparation Methods

The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde with diphenylethylene lithium. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency .

Chemical Reactions Analysis

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .

Scientific Research Applications

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are valuable in catalysis, gas storage, and separation processes.

    Biology: The compound is employed in the development of fluorescent probes and sensors due to its aggregation-induced emission (AIE) properties.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It serves as an intermediate in the production of various organic compounds and materials

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its ability to form highly conjugated systems. This conjugation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .

Comparison with Similar Compounds

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde can be compared with other similar compounds such as:

The uniqueness of 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde lies in its combination of high conjugation and the presence of reactive aldehyde groups, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-[1-(4-formylphenyl)-2,2-diphenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJKVOHGHGXPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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